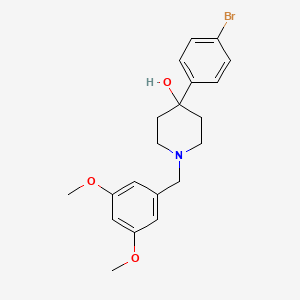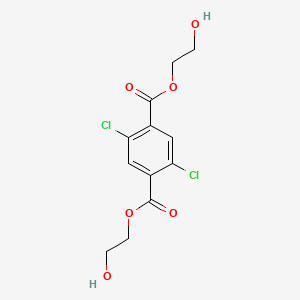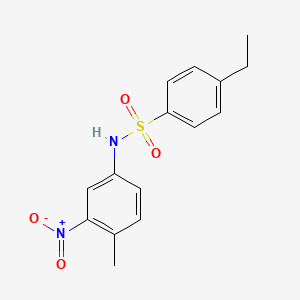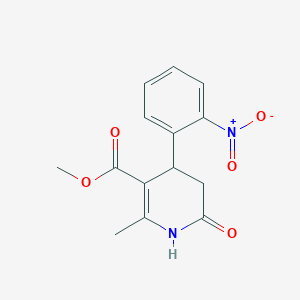![molecular formula C16H17ClN2O2 B5188698 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5188698.png)
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression. The aim of
作用機序
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde is a selective antagonist of the CRF1 receptor, which is involved in the regulation of the stress response. By blocking the CRF1 receptor, 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde reduces the release of cortisol and other stress hormones, which can have a calming effect on the brain. This mechanism of action has been shown to be effective in reducing anxiety and depression in animal models.
Biochemical and Physiological Effects:
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of cortisol and other stress hormones, which can have a calming effect on the brain. It has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response.
実験室実験の利点と制限
One advantage of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde is its selectivity for the CRF1 receptor, which reduces the potential for off-target effects. It has also been shown to be effective in reducing anxiety and depression in animal models, making it a promising candidate for further research. However, one limitation of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde. One area of interest is the potential therapeutic applications of this compound in the treatment of stress-related disorders such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde and its effects on the brain and body. Finally, there is a need for the development of more soluble formulations of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde to improve its administration in experimental settings.
合成法
The synthesis of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde involves the reaction of 4-chlorobenzyl chloride with 5-(2-furyl)methylamine in the presence of potassium carbonate to yield 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazine. This intermediate is then oxidized with sodium chlorite to produce 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde.
科学的研究の応用
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression. It has been shown to block the effects of stress on the brain, reducing the release of cortisol and other stress hormones. It has also been shown to improve cognitive function and memory in animal models.
特性
IUPAC Name |
4-[[5-(4-chlorophenyl)furan-2-yl]methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-3-1-13(2-4-14)16-6-5-15(21-16)11-18-7-9-19(12-20)10-8-18/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQQELOBWKUGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5188625.png)

![1-(4-fluorophenyl)-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5188630.png)

![N-(2-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5188648.png)

![2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5188665.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5188676.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188684.png)
![N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5188688.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5188708.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5188712.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188720.png)